[(3,4-Dimethylphenyl)methyl](propyl)amine
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Overview
Description
(3,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions, and the amine group is attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the alkylation of 3,4-dimethylbenzylamine with a suitable propylating agent. One common method is the reaction of 3,4-dimethylbenzylamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of (3,4-Dimethylphenyl)methylamine can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
(3,4-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(3,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
Phenylmethylamine: Lacks the methyl substitutions on the phenyl ring, resulting in different chemical and biological properties.
(3,4-Dimethylphenyl)methylamine: Similar structure but without the propyl chain, leading to variations in reactivity and applications.
(3,4-Dimethylphenyl)ethylamine: Contains an ethyl chain instead of a propyl chain, affecting its physical and chemical properties.
Properties
CAS No. |
39190-97-1 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-13-9-12-6-5-10(2)11(3)8-12/h5-6,8,13H,4,7,9H2,1-3H3 |
InChI Key |
NMYSEUAWNUVTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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